Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability
6-Bromo-2-isopropoxy-4-methylquinoline possesses a calculated XLogP3 of 4.3 . This value indicates significantly higher lipophilicity compared to the more polar analog 6-bromo-4-methylquinolin-2-ol (predicted XLogP3 ~2.4). The increased lipophilicity of the target compound is a direct consequence of the isopropoxy group at the 2-position replacing a hydroxyl group, which reduces hydrogen bonding capacity and enhances passive membrane permeability. This is a critical parameter for potential lead compounds intended for intracellular or CNS targets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 6-Bromo-4-methylquinolin-2-ol (predicted XLogP3 ~2.4) |
| Quantified Difference | Approximately +1.9 log unit difference (indicating ~80x higher partition coefficient) |
| Conditions | Calculated using standard XLogP3 algorithm ; Comparator value is an estimate based on similar structures. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, a crucial factor for oral bioavailability and blood-brain barrier penetration, making the target compound a more favorable starting point for lead optimization programs focused on these properties.
